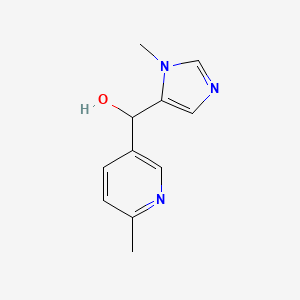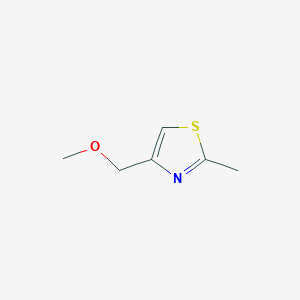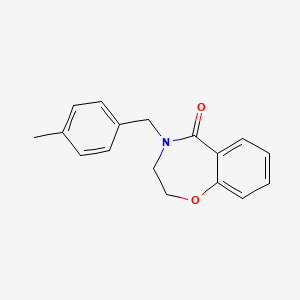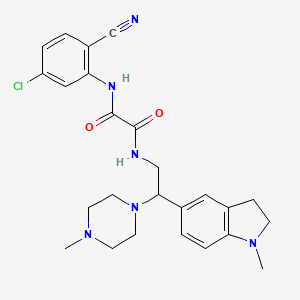
(1-Methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol" is a molecule that features both imidazole and pyridine rings, which are common structures in pharmacophores due to their bioactivity. The molecule is likely to be of interest in the field of medicinal chemistry and could be involved in various chemical reactions due to the presence of reactive functional groups.
Synthesis Analysis
The synthesis of related imidazopyridine compounds has been demonstrated through a one-pot, three-component reaction that utilizes methanol as a methylene source under metal-free conditions. This method has been shown to be efficient, yielding products in up to 92% yield, and is tolerant of a broad range of substrates . Although the specific synthesis of "this compound" is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of a related compound, "5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine methanol disolvate," has been characterized by its crystal structure. The molecule was found to lie on an inversion center with a dihedral angle of 72.32° between the pyridine and imidazole rings. Weak intermolecular hydrogen bonds, such as O—H...N, C—H...N, and C—H...O, contribute to the stabilization of the crystal packing . These structural insights could be relevant when considering the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactivity of imidazopyridine compounds can be inferred from the sulfonamidomethylation reactions of imidazopyridines, which proceed efficiently under metal-free conditions. The reactions do not appear to involve a free-radical mechanism, as suggested by radical scavenger experiments . This information could be useful when exploring the chemical reactions of "this compound," as it may undergo similar transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the solvate structure of a related bipyridine compound suggests potential solubility in methanol and the possibility of forming hydrogen bonds . Additionally, the efficient synthesis of sulfonamidomethylated imidazopyridines implies good functional group tolerance and high reaction efficiency, which could be indicative of the stability and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
- Imidazole sind aufgrund ihrer vielfältigen biologischen Aktivitäten wichtige Bausteine in Pharmazeutika. Forscher untersuchen Derivate dieser Verbindung auf potenzielle Medikamentenkandidaten. Die einzigartige Struktur von “(1-Methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol” könnte zu neuartigen Therapeutika führen, die auf spezifische Krankheiten oder biologische Pfade abzielen .
- Koordinationsverbindungen sind kristalline Materialien, die aus Metallionen oder -clustern gebildet werden, die durch organische Liganden verbunden sind. Imidazolbasierte Liganden spielen eine entscheidende Rolle beim Aufbau von CPs mit faszinierenden Strukturen und Eigenschaften. “this compound” könnte als Ligand in CPs für Anwendungen in Lumineszenz, Katalyse, Magnetismus und Gasadsorption dienen .
- Forscher untersuchen Imidazolderivate auf ihre antimikrobiellen Eigenschaften. Das einzigartige Substitutionsschema der Verbindung kann zu ihrer Wirksamkeit gegen bestimmte Krankheitserreger beitragen. So haben beispielsweise 3-substituierte-1H-imidazol-5-yl-1H-indole und 5-Phenyl-1H-imidazole vielversprechende Ergebnisse als Anti-MRSA und Anti-C. neoformans-Mittel gezeigt .
Medizinische Chemie und Arzneimittelentwicklung
Koordinationsverbindungen (CPs)
Antimikrobielle Wirkstoffe
Wirkmechanismus
Target of Action
The primary targets of (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of targets and can influence numerous biochemical pathways . .
Result of Action
Given the diverse biological activities of imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . More research is needed to fully understand these effects.
Eigenschaften
IUPAC Name |
(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7,11,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCDRVGQKHRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C2=CN=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)
![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)

![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)
![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)
![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)



